Cas no 2171958-12-4 (2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acid)

2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acid structure
2171958-12-4 structure
商品名:2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acid
CAS番号:2171958-12-4
MF:C24H19BrN2O6
メガワット:511.321465730667
CID:6493436
PubChem ID:165806632

2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acid
    • 2-({[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}oxy)acetic acid
    • 2171958-12-4
    • EN300-1515791
    • インチ: 1S/C24H19BrN2O6/c25-15-9-14(23(30)27-33-13-22(28)29)10-16(11-15)26-24(31)32-12-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-11,21H,12-13H2,(H,26,31)(H,27,30)(H,28,29)
    • InChIKey: CEGROVQYZYLSGT-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(NOCC(=O)O)=O)C=C(C=1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

  • せいみつぶんしりょう: 510.04265g/mol
  • どういたいしつりょう: 510.04265g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 33
  • 回転可能化学結合数: 8
  • 複雑さ: 699
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 114Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.2

2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1515791-250mg
2-({[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}oxy)acetic acid
2171958-12-4
250mg
$3099.0 2023-09-27
Enamine
EN300-1515791-1.0g
2-({[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}oxy)acetic acid
2171958-12-4
1g
$3368.0 2023-06-05
Enamine
EN300-1515791-2.5g
2-({[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}oxy)acetic acid
2171958-12-4
2.5g
$6602.0 2023-06-05
Enamine
EN300-1515791-0.25g
2-({[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}oxy)acetic acid
2171958-12-4
0.25g
$3099.0 2023-06-05
Enamine
EN300-1515791-0.1g
2-({[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}oxy)acetic acid
2171958-12-4
0.1g
$2963.0 2023-06-05
Enamine
EN300-1515791-1000mg
2-({[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}oxy)acetic acid
2171958-12-4
1000mg
$3368.0 2023-09-27
Enamine
EN300-1515791-2500mg
2-({[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}oxy)acetic acid
2171958-12-4
2500mg
$6602.0 2023-09-27
Enamine
EN300-1515791-10.0g
2-({[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}oxy)acetic acid
2171958-12-4
10g
$14487.0 2023-06-05
Enamine
EN300-1515791-50mg
2-({[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}oxy)acetic acid
2171958-12-4
50mg
$2829.0 2023-09-27
Enamine
EN300-1515791-5000mg
2-({[3-bromo-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]formamido}oxy)acetic acid
2171958-12-4
5000mg
$9769.0 2023-09-27

2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acid 関連文献

2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acidに関する追加情報

Introduction to 2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic Acid (CAS No. 2171958-12-4)

2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acid, with the CAS number 2171958-12-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The intricate structure of this molecule, characterized by its multifaceted functional groups, contributes to its potential therapeutic applications.

The molecular framework of 2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acid incorporates several key features that are critical for its biological function. The presence of a 3-bromo substituent at the phenyl ring enhances its reactivity and binding affinity, while the (9H-fluoren-9-yl)methoxycarbonyl group provides stability and modulates its pharmacokinetic properties. The amide linkage and the formamido moiety contribute to the compound's solubility and interaction with biological targets.

In recent years, there has been a surge in research focusing on the development of novel compounds with enhanced efficacy and reduced side effects. 2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acid has emerged as a promising candidate in this context. Its unique structural attributes make it a versatile scaffold for drug design, allowing chemists to explore various modifications that could optimize its pharmacological profile.

The compound's potential applications span across multiple therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. Current research indicates that it may interact with specific enzymes and receptors involved in these conditions, thereby offering a novel approach to treatment. For instance, studies have shown that derivatives of this compound can inhibit the activity of kinases, which are often overexpressed in cancer cells.

One of the most compelling aspects of 2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acid is its ability to be modified at multiple sites without losing its core biological activity. This flexibility allows researchers to fine-tune its properties, such as solubility, bioavailability, and metabolic stability, making it an attractive candidate for further development. The use of computational methods and high-throughput screening has accelerated the discovery process, enabling scientists to rapidly identify promising analogs.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, are employed to construct the complex molecular architecture efficiently. The purity and yield of the final product are critical for subsequent biological evaluation.

In terms of biological evaluation, 2-({3-bromo-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}oxy)acetic acid has shown intriguing results in preclinical studies. Its interaction with target proteins has been characterized using biophysical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided valuable insights into its binding mechanism and have helped in designing more potent derivatives.

The development of new drugs is often hampered by issues related to drug resistance and off-target effects. However, the unique structural features of 2-(3-bromo-{5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylformamido}acetic acid

The future prospects for 2-(3-bromo-{5-{((9H-fluoren)-9-ylmethoxycarbonyl})amino)-phenylform-amido-oxy}-acetic acid are vast. Ongoing research aims to explore its potential in treating a broader range of diseases by modulating different biological pathways. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative drug candidates based on this scaffold.

In conclusion, 2-(3-bromo-{5-{((9H-fluoren)-9-ylmethoxycarbonyl})amino)-phenylform-amido-oxy}-acetic acid (CAS No. 2171958-12-4) represents a significant advancement in pharmaceutical chemistry. Its complex structure, combined with its promising biological activities, makes it a valuable asset in the quest for novel therapeutics. As research continues to uncover new insights into its mechanisms of action and potential applications, this compound is poised to play a crucial role in addressing some of the most challenging medical conditions.

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